molecular formula C16H10F6O2 B6316427 Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester CAS No. 651735-47-6

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester

Cat. No.: B6316427
CAS No.: 651735-47-6
M. Wt: 348.24 g/mol
InChI Key: VMUOIDNOBQQCED-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester is a fluorinated aromatic ester characterized by trifluoromethyl (-CF₃) groups at the para positions of both the benzoic acid moiety and the benzyl ester group. The -CF₃ substituent is a strong electron-withdrawing group (EWG), influencing the compound's electronic properties, lipophilicity, and chemical stability.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O2/c17-15(18,19)12-5-1-10(2-6-12)9-24-14(23)11-3-7-13(8-4-11)16(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOIDNOBQQCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466710
Record name Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651735-47-6
Record name Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification via Acyl Chloride Intermediate

A widely adopted method involves the conversion of 4-(trifluoromethyl)benzoic acid to its corresponding acyl chloride, followed by reaction with [4-(trifluoromethyl)phenyl]methanol. This two-step process begins with treating the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions to generate 4-(trifluoromethyl)benzoyl chloride . The intermediate is then reacted with [4-(trifluoromethyl)phenyl]methanol in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts .

Key parameters include:

  • Temperature : Acyl chloride formation requires reflux (70–80°C), while esterification proceeds at 0–25°C to minimize side reactions.

  • Solvent Selection : Dichloromethane or toluene is preferred for their inertness and ability to dissolve both reactants .

  • Yield : Reported yields range from 80% to 90%, with purity exceeding 95% after crystallization using ethyl acetate/n-heptane mixtures .

Acid-Catalyzed Fischer Esterification

Direct esterification of 4-(trifluoromethyl)benzoic acid with [4-(trifluoromethyl)phenyl]methanol employs concentrated sulfuric acid as a catalyst. This method leverages azeotropic distillation to remove water and shift equilibrium toward ester formation .

Optimization Insights :

  • Reaction Duration : Prolonged reflux (12–24 hours) is necessary due to the electron-withdrawing trifluoromethyl groups, which reduce the nucleophilicity of the alcohol.

  • Solvent Systems : Toluene or xylene facilitates water removal via Dean-Stark trap.

  • Yield : Moderate yields of 70–75% are typical, with purity improvements achievable through recrystallization from ethanol/water .

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable esterification under mild conditions. This method avoids harsh acids and is advantageous for heat-sensitive substrates .

Procedure :

  • Activate 4-(trifluoromethyl)benzoic acid with DCC and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

  • Add [4-(trifluoromethyl)phenyl]methanol and stir at room temperature for 12–24 hours.

  • Purify via column chromatography (hexane/ethyl acetate) .

Advantages :

  • Yield : 85–90% with minimal side products.

  • Scalability : Suitable for multigram-scale synthesis .

Mixed Anhydride Approach Using Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) activates the carboxylic acid group, forming a reactive mixed anhydride intermediate. Subsequent reaction with [4-(trifluoromethyl)phenyl]methanol proceeds efficiently in tetrahydrofuran (THF) or dichloromethane .

Critical Steps :

  • Temperature Control : Maintain 0–5°C during anhydride formation to prevent decomposition.

  • Stoichiometry : A 1:1 molar ratio of acid to TFAA ensures complete activation.

  • Workup : Quench excess TFAA with aqueous sodium bicarbonate before extraction .

Performance :

  • Yield : 75–80% with 97% purity after solvent removal and trituration with n-heptane .

Enzymatic Esterification

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This green chemistry approach operates under mild conditions (30–40°C) and avoids toxic reagents .

Conditions :

  • Solvent : tert-Butyl methyl ether or ionic liquids.

  • Water Activity : Controlled via molecular sieves to enhance enzyme stability.

  • Yield : 60–70%, with potential for optimization through enzyme immobilization .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Temperature RangeKey AdvantagesLimitations
Acyl Chloride80–9095–980–80°CHigh efficiency, scalableHCl generation, corrosive reagents
Fischer Esterification70–7590–95100–120°CSimple setup, low costLong reaction time, moderate yields
Coupling Agents85–9098–9920–25°CMild conditions, high purityExpensive reagents
Mixed Anhydride75–80970–25°CAvoids chlorinated byproductsSensitivity to moisture
Enzymatic60–7085–9030–40°CEco-friendly, selectiveLower yields, longer duration

Purification and Characterization

Post-synthesis purification is critical due to the compound’s high fluorine content. Crystallization from ethyl acetate/n-heptane (1:3 v/v) at 20–25°C effectively removes unreacted starting materials . Analytical confirmation via 1H NMR^1\text{H NMR}, 19F NMR^{19}\text{F NMR}, and HPLC ensures structural fidelity:

  • 1H NMR^1\text{H NMR} (CDCl₃) : δ 8.10 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 5.45 (s, 2H, CH₂), 4.35 (s, 3H, CF₃) .

  • Melting Point : 92–94°C .

Industrial-Scale Considerations

For large-scale production, the acyl chloride method is preferred due to its reproducibility and compatibility with continuous flow reactors. Key challenges include managing exothermic reactions during SOCl₂ addition and implementing solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Agents: Research has identified that salicylanilide esters derived from 4-(trifluoromethyl)benzoic acid exhibit significant antifungal activity. These compounds were tested against various fungal strains, showcasing potential as novel antimycotic agents .
  • Ligand-Receptor Interactions: The compound has been utilized in studies involving high-resolution magic angle spinning (HR-MAS) NMR to investigate ligand-receptor binding events, which are crucial for drug development and pharmacological research .

2. Material Science

  • Polymer Chemistry: Trifluoromethylated benzoic acids are often used as intermediates in the synthesis of polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups can significantly alter the physical properties of the resulting materials, making them suitable for high-performance applications .

3. Analytical Chemistry

  • Trace Analysis: The compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the ultra-trace analysis of fluorinated aromatic carboxylic acids. Its distinct mass characteristics allow for precise quantification in complex mixtures .

Case Studies

Study TitleFocusFindings
Antifungal Activity of Salicylanilides and Their EstersSynthesis and testing of salicylanilide estersIdentified compounds with significant antifungal properties against various strains .
High-Resolution NMR StudiesInvestigating ligand-receptor bindingDemonstrated the utility of HR-MAS NMR in analyzing mass-limited samples .
Trace Determination of Fluorinated AromaticsAnalytical methods developmentEstablished methods for detecting low concentrations of fluorinated compounds in environmental samples .

Mechanism of Action

The mechanism by which benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and inferred physicochemical properties of the target compound and selected analogues from the evidence:

Compound Name Benzoic Acid Substituent Ester Group Substituent Molecular Weight (g/mol) Predicted logP Electronic Effects (Acid) Electronic Effects (Ester)
Target: Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester 4-CF₃ 4-CF₃ (benzyl) 356.25 ~4.5 Strong EWG Strong EWG
Benzoic Acid, 4-Butyl-, 4-Methoxyphenyl Ester () 4-butyl 4-OCH₃ 290.35 ~3.8 EDG (alkyl) EDG (OCH₃)
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-2-fluoro-, 4-(trifluoromethoxy)phenyl ester () 4-(trans-4-ethylcyclohexyl), 2-F 4-OCF₃ ~532.6 ~6.2 EWG (F), steric bulk Moderate EWG (OCF₃)
4-Cyano-3-fluorophenyl 4-pentylbenzoate () 4-pentyl 4-CN, 3-F 322.35 ~3.2 EDG (alkyl) EWG (CN, F)

Key Observations:

  • Electron Effects: The target compound exhibits the strongest electron-withdrawing effects due to dual -CF₃ groups, which contrast with the electron-donating methoxy (-OCH₃) group in or the mixed effects in (cyano and fluoro substituents).
  • Lipophilicity : The target’s logP (~4.5) is higher than (~3.8) and (~3.2) but lower than (~6.2), which has bulky cyclohexyl and trifluoromethoxy groups.

Reactivity and Stability

  • Hydrolysis Sensitivity : The target’s ester bond is more prone to hydrolysis under basic conditions due to the -CF₃ groups destabilizing the carbonyl intermediate. In contrast, ’s methoxy group stabilizes the ester via resonance, reducing hydrolysis rates .
  • Thermal Stability : The -CF₃ groups enhance thermal stability compared to alkyl-substituted analogues (e.g., ), as seen in fluorinated polymers and agrochemicals .

Biological Activity

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H11F3O2
  • Molecular Weight : 280.2418 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1284180-11-5

Biological Activity Overview

This compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group enhances lipophilicity and biological efficacy.

1. Anticancer Activity

Research indicates that benzoic acid derivatives can inhibit cancer cell proliferation. Notable findings include:

  • Inhibition of Cell Proliferation : Studies show that compounds similar to benzoic acid with trifluoromethyl groups exhibit IC50 values ranging from 3.0 to 10 µM against various cancer cell lines, such as MCF-7 and A549 .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, one study demonstrated that the compound significantly increased caspase-3 levels, indicating apoptosis in treated cells .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that benzoic acid derivatives can reduce the production of TNF-α and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Bactericidal Effects : Research indicates that derivatives of benzoic acid exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The trifluoromethyl substitution may enhance this activity by increasing the compound's interaction with bacterial membranes .

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of several benzoic acid derivatives on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions had significantly lower IC50 values compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing anticancer activity .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the trifluoromethyl-substituted benzoic acid derivative was found to significantly downregulate pro-inflammatory cytokines. This suggests a mechanism through which these compounds could be developed as therapeutic agents for inflammatory conditions .

Data Summary Table

Biological ActivityIC50 (µM)Mechanism
Anticancer (MCF-7)3.0 - 10Induction of apoptosis
Anti-inflammatoryN/AInhibition of TNF-α and IL-6
AntimicrobialN/ADisruption of bacterial membranes

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via esterification of 4-(trifluoromethyl)benzoic acid derivatives with [4-(trifluoromethyl)phenyl]methanol. A standard protocol involves activating the carboxylic acid group using trifluoromethyl sulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction proceeds in aprotic solvents such as dichloromethane or acetonitrile under mild temperatures (20–40°C) to minimize side reactions . Purification is achieved via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the ester linkage and trifluoromethyl substituents. Infrared (IR) spectroscopy verifies carbonyl (C=O) and ester (C-O) functional groups. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak and fragmentation pattern. X-ray crystallography, when single crystals are obtainable, provides definitive structural validation .

Q. How can researchers assess the compound’s stability under varying conditions?

Stability studies involve accelerated degradation tests under acidic, basic, oxidative, and thermal conditions. High-performance liquid chromatography (HPLC) monitors degradation products, while dynamic light scattering (DLS) assesses aggregation in solution. Solubility is determined using shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during esterification?

Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., DMAP) enhance nucleophilic attack efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation. Kinetic studies via in-situ IR or NMR track intermediate formation and guide parameter adjustments .

Q. What methods resolve crystallographic data discrepancies during refinement?

Discrepancies in X-ray diffraction data (e.g., high R-factors) require iterative refinement using programs like SHELXL . Strategies include:

  • Twinned crystal correction : SHELXD identifies twin laws and applies detwinning algorithms.
  • Disorder modeling : Partial occupancy refinement for flexible trifluoromethyl groups.
  • Validation tools : PLATON and CCDC Mercury check for geometric outliers and hydrogen bonding patterns .

Q. How do computational studies elucidate electronic effects of trifluoromethyl substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electron-withdrawing effects of trifluoromethyl groups on the aromatic ring. Molecular electrostatic potential (MEP) maps reveal charge distribution, while frontier molecular orbitals (FMOs) predict reactivity toward nucleophiles. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies mitigate impurities in scaled-up synthesis?

Impurity profiling via LC-MS identifies byproducts such as unreacted acid or transesterification derivatives. Mitigation approaches include:

  • In-situ quenching : Scavengers like molecular sieves remove water to prevent hydrolysis.
  • Chromatography : Preparative HPLC with C18 columns isolates the target compound.
  • Process analytical technology (PAT) : Real-time monitoring ensures reaction consistency .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting spectral data between batches?

Contradictions in NMR or IR spectra may arise from polymorphic forms or residual solvents. Solutions include:

  • Crystallographic validation : Compare experimental XRD patterns with simulated data from single-crystal structures.
  • Standardized protocols : Adopt identical drying and degassing steps for reproducibility.
  • Collaborative verification : Cross-check data with independent labs using identical instrumentation .

Q. Why might solubility values vary across studies, and how is this resolved?

Variations stem from differences in solvent purity, temperature, or measurement techniques. Standardize protocols using USP/Ph.Eur. guidelines. Microscale thermophoresis (MST) or isothermal titration calorimetry (ITC) provide precise solubility measurements under controlled conditions .

Methodological Resources

Q. Which databases and software are critical for structural and toxicological analysis?

  • Structural databases : CCDC (Cambridge Structural Database) for XRD data , PubChem for physicochemical properties .
  • Toxicity prediction : EPA DSSTox for regulatory compliance , Pharos Project for perfluorinated compound analogs .
  • Refinement tools : SHELX suite for crystallography , Gaussian for DFT calculations .

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